4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a thieno[2,3-b]thiopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps:
Formation of the Thieno[2,3-b]thiopyran Core:
Introduction of the Trifluoromethyl Group:
Attachment of the Phenylsulfanyl Group:
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, focusing on cost-effective and high-yield processes. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Types of Reactions:
Major Products:
- Oxidation of the sulfur atom yields sulfoxides and sulfones.
- Reduction of sulfoxides or sulfones regenerates the sulfide.
- Substitution on the phenyl ring introduces various functional groups, enhancing the compound’s versatility.
Chemistry:
- The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology and Medicine:
- Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Research has explored its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological macromolecules.
Industry:
- The compound’s stability and reactivity profile make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The phenylsulfanyl group can form covalent bonds with target proteins, modulating their activity. The thieno[2,3-b]thiopyran core provides a rigid scaffold, ensuring specific binding interactions.
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran:
4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7-oxide:
Uniqueness:
- The presence of the 7,7-dioxide group in 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide imparts unique electronic properties and reactivity patterns, distinguishing it from its analogs.
This detailed overview highlights the complexity and potential of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S3/c15-14(16,17)9-2-1-3-10(8-9)21-12-5-7-22(18,19)13-11(12)4-6-20-13/h1-4,6,8,12H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTALSFLIGTMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=CC(=C3)C(F)(F)F)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.